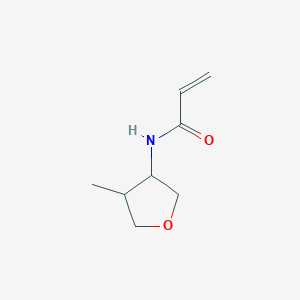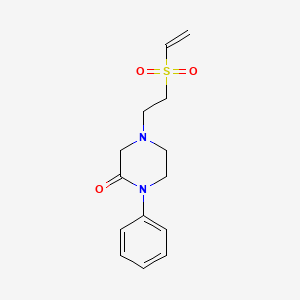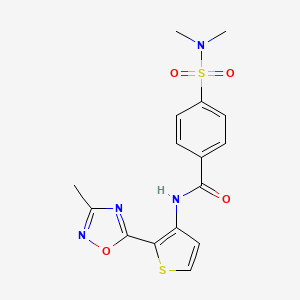
N-(4-Methyloxolan-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyloxolan-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOPA and has been widely studied for its synthesis, mechanism of action, and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MOPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. MOPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in inflammation and pain. MOPA has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
MOPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, MOPA has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. MOPA has also been shown to have neuroprotective effects, which may make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MOPA is its ease of synthesis, which makes it readily available for use in laboratory experiments. MOPA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of MOPA is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of MOPA is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are many potential directions for future research on MOPA. One area of interest is the development of new drugs and therapeutic agents based on the structure of MOPA. Researchers may also continue to study the mechanism of action of MOPA to better understand its effects on the body. Additionally, there is potential for MOPA to be used in combination with other drugs or therapies to enhance their efficacy. Finally, researchers may explore the use of MOPA in the treatment of other diseases beyond those currently being studied.
Méthodes De Synthèse
MOPA can be synthesized through a simple reaction between 3-methyl-1,2-oxazol-5(4H)-one and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white solid that can be purified through recrystallization.
Applications De Recherche Scientifique
MOPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it an attractive candidate for the development of new drugs and therapeutic agents. MOPA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(4-methyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-8(10)9-7-5-11-4-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEIWXVKWFCTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyloxolan-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2778869.png)
![1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde](/img/structure/B2778870.png)
![N-(4-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2778871.png)
![6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride](/img/structure/B2778872.png)
![Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2778874.png)



![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2778882.png)


![ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate](/img/structure/B2778886.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2778889.png)
